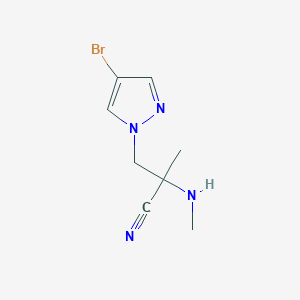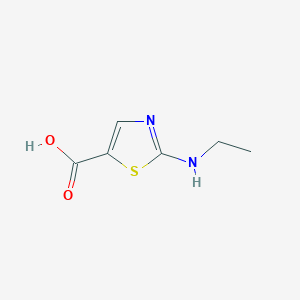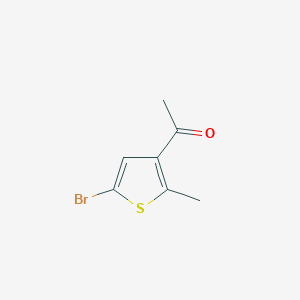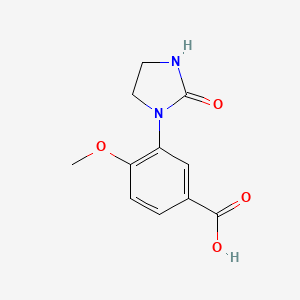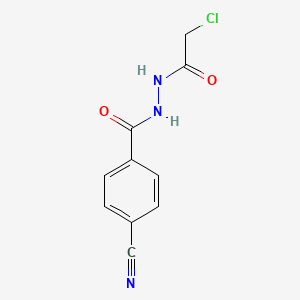
N'-(2-chloroacetyl)-4-cyanobenzohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antitumor Activities
N'-(2-chloroacetyl)-4-cyanobenzohydrazide is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with cyanoacetylhydrazine leads to the formation of novel pyrazole derivatives. These derivatives have shown significant antitumor activities against various human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some of these compounds exhibited inhibitory effects superior to the control drug doxorubicin, indicating their potential as anticancer agents (R. Mohareb, N. El-Sayed, M. Abdelaziz, 2012).
Mixed-Ligand Complexes and Bioactivity
N'-(2-chloroacetyl)-4-cyanobenzohydrazide also plays a role in the formation of mixed-ligand complexes with potential bioactive properties. Studies involving these complexes, such as chromium and manganese mixed ligand complexes, have demonstrated their efficiency in biological activities. These complexes have been analyzed for their electronic transitions, optimized using density functional theory for bonding modes, and evaluated for antioxidant and cytotoxic activities through both in silico and in vitro assays. The research indicates their potential application in medicinal chemistry and drug development (Farhi S. Alhazmi, M. Morad, K. Abou‐Melha, N. El‐Metwaly, 2023).
Nanoparticle Carriers for Agricultural Applications
In agricultural science, N'-(2-chloroacetyl)-4-cyanobenzohydrazide-derived compounds are explored for their use in nanoparticle carriers. These carriers aim to improve the delivery and efficacy of fungicides, showcasing a novel approach to plant disease management. Encapsulation in nanoparticles has been shown to alter the release profiles of fungicides, reduce environmental toxicity, and enhance the effectiveness of the active compounds against fungal diseases (E. Campos, J. L. Oliveira, C. G. D. da Silva, Mônica Pascoli, 2015).
Lipase and α-glucosidase Inhibition
Another application includes the use of N'-(2-chloroacetyl)-4-cyanobenzohydrazide derivatives for enzyme inhibition studies. These derivatives have been synthesized and evaluated for their inhibitory effects on lipase and α-glucosidase, enzymes relevant to metabolic disorders. Certain compounds showed notable anti-lipase and anti-α-glucosidase activities, suggesting their potential as therapeutic agents for treating diseases related to enzyme dysfunction (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Antibacterial and Antifungal Agents
Furthermore, N'-(2-chloroacetyl)-4-cyanobenzohydrazide derivatives are investigated for their antibacterial and antifungal properties. Research into new pyridine, chromene, and thiazole derivatives synthesized from this compound has shown potent activities against various bacterial and fungal strains. This demonstrates the compound's versatility in contributing to the development of new antimicrobial agents (Eman A. El-Hagrassey, E. Abdel‐Latif, G. Abdel-Fattah, 2022).
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-4-cyanobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-7(6-12)2-4-8/h1-4H,5H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQYHWRVFPEPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-4-cyanobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





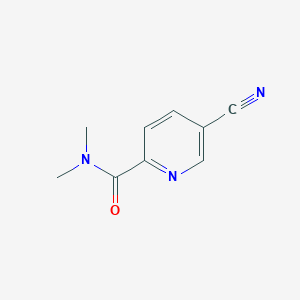
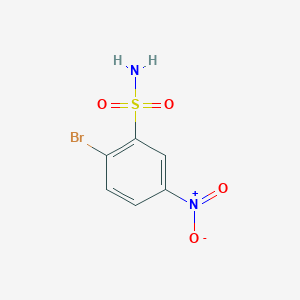

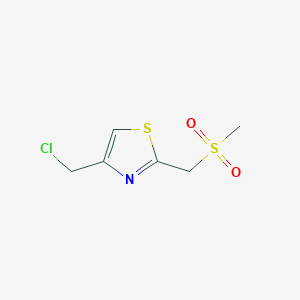
amino}acetic acid](/img/structure/B1526115.png)
